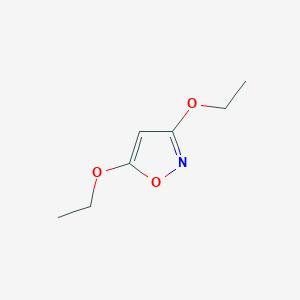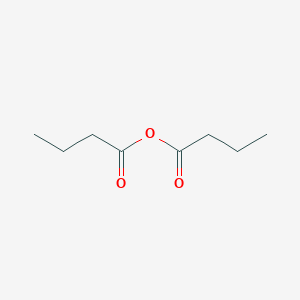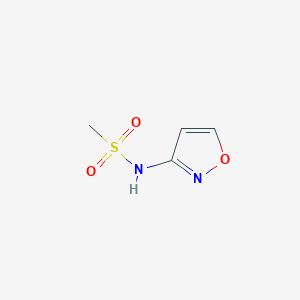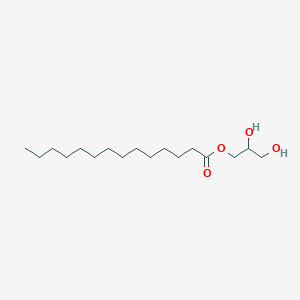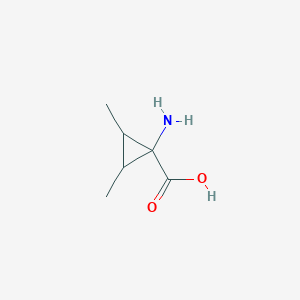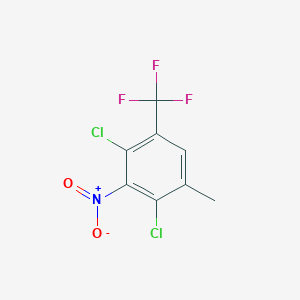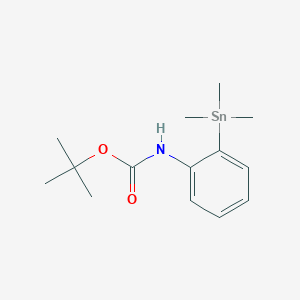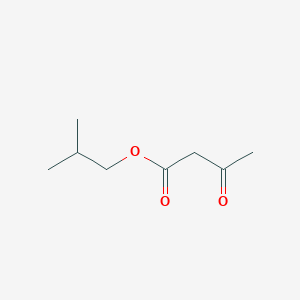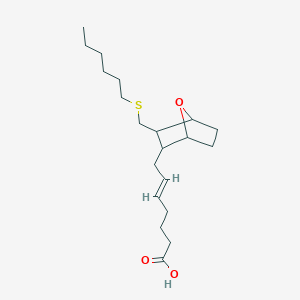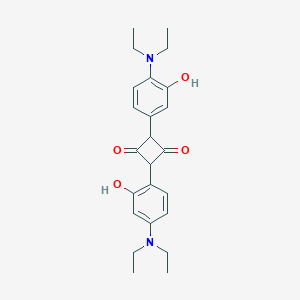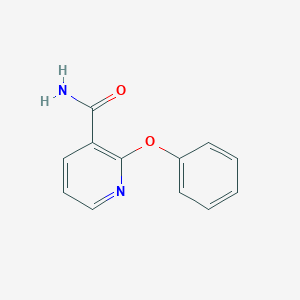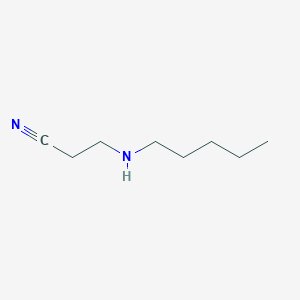
3-(Pentylamino)propanenitrile
説明
Synthesis Analysis
Synthesis approaches for compounds related to 3-(Pentylamino)propanenitrile often involve multi-step chemical reactions starting from basic or readily available materials. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride involves converting methylamine to N-methylpentylamine through successive reactions, followed by reaction with methyl acrylate and hydrolysis, yielding an overall yield of 63.93% (Han Jing, 2011). This process highlights the complexity and efficiency of synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of 3-(Pentylamino)propanenitrile and related compounds has been analyzed through various spectroscopic techniques, including infrared (IR), Raman, and surface-enhanced Raman scattering (SERS) spectra, as well as density functional theory (DFT) for optimization of ground state geometries (G. D. Fleming et al., 2011). These studies provide valuable insights into the electronic structure and potential reactivity of the molecule.
Chemical Reactions and Properties
3-(Pentylamino)propanenitrile may undergo various chemical reactions, reflecting its functional groups' reactivity. For instance, the amino group can participate in coupling reactions, while the nitrile group may be involved in hydrocyanation reactions or serve as a handle for further functional group transformations. Studies on related compounds have shown that the Fe(0)/GAC micro-electrolysis system can degrade similar structures, indicating potential chemical reactivity pathways (B. Lai et al., 2013).
Physical Properties Analysis
The physical properties of 3-(Pentylamino)propanenitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. While specific data on this compound might be scarce, related compounds' study provides a basis for understanding solvatochromic behavior, crystalline structure, and solubility trends, which can be insightful for predicting the physical behavior of 3-(Pentylamino)propanenitrile.
Chemical Properties Analysis
The chemical properties of 3-(Pentylamino)propanenitrile, including its reactivity with different chemical agents and conditions, are fundamental to its use in synthesis. Research on similar compounds has explored their reactivity in various conditions, including radical-based synthesis approaches and reactions involving cross dehydrogenative coupling under aerobic conditions, providing a window into the chemical versatility of such structures (K. Alagiri & K. R. Prabhu, 2012).
科学的研究の応用
Electrochemical Applications : A study by Elamin, Hashim, and Mohammed (2021) highlighted the electrochemical synthesis of poly(3-(9H-carbazol-9-yl)propanenitrile) film, which exhibits a green color in the oxidized state and high transmittance in the neutral state. This material shows potential applications in solar cells and photovoltaics (Elamin, Hashim, & Mohammed, 2021).
Condensation Reagent : T3P®, a related compound, has been identified as a highly effective and non-toxic condensation reagent for various chemical reactions, particularly those involving multiple functional groups. This was highlighted in research by Meudt and Wisdom (2008) (Meudt & Wisdom, 2008).
Inflammation Inhibition : In the medical chemistry field, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile were found to effectively reduce immune complex-induced inflammation, as noted in a study by Haviv et al. (1988). This research emphasizes the importance of the nitrogen 1' of the hydrazino group in activity (Haviv et al., 1988).
Enzymatic Synthesis Enhancement : Ultrasound irradiation was shown to significantly enhance enzyme activity and enantioselectivity in the synthesis of (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key building block for (S)-duloxetine, according to a study by Liu et al. (2016) (Liu et al., 2016).
Antimicrobial Activity : Compounds synthesized from 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and their derivatives exhibited potent antimicrobial activity with low cytotoxicity, as found by Desai, Pandya, and Vaja (2017) (Desai, Pandya, & Vaja, 2017).
特性
IUPAC Name |
3-(pentylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-3-4-7-10-8-5-6-9/h10H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGCZUFFGVFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375102 | |
| Record name | 3-(pentylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentylamino)propanenitrile | |
CAS RN |
59676-91-4 | |
| Record name | 3-(pentylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59676-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



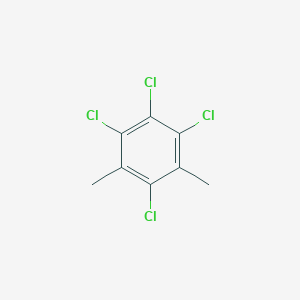
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
